molecular formula C18H15N3O B5805231 5-benzyl-3-methyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one

5-benzyl-3-methyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one

Cat. No.: B5805231
M. Wt: 289.3 g/mol
InChI Key: VVNRKXIIHCLHOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-benzyl-3-methyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one is a heterocyclic compound that belongs to the class of pyrimidoindoles. This compound is characterized by its unique structure, which includes a pyrimidoindole core with benzyl and methyl substituents. The presence of the indole moiety in its structure makes it an interesting compound for various biological and chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-benzyl-3-methyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of indole derivatives with suitable aldehydes or ketones in the presence of a catalyst. For example, the reaction of 3-methylindole with benzaldehyde in the presence of an acid catalyst can lead to the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be employed to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

5-benzyl-3-methyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indole derivatives, oxo derivatives, and dihydro derivatives, which can have different biological and chemical properties .

Scientific Research Applications

5-benzyl-3-methyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-benzyl-3-methyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one involves its interaction with specific molecular targets and pathways. The indole moiety in its structure allows it to bind to various receptors and enzymes, modulating their activity. For example, it can inhibit certain enzymes involved in cancer cell proliferation, leading to its potential use as an anticancer agent .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with similar indole structure.

    5-fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: Known for their antiviral activity.

    Pyrimido[1,2-a]benzimidazoles: Studied for their pharmacological use

Uniqueness

5-benzyl-3-methyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one is unique due to its specific substitution pattern and the presence of both benzyl and methyl groups, which can enhance its biological activity and chemical reactivity compared to other similar compounds .

Properties

IUPAC Name

5-benzyl-3-methylpyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O/c1-20-12-19-16-14-9-5-6-10-15(14)21(17(16)18(20)22)11-13-7-3-2-4-8-13/h2-10,12H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVNRKXIIHCLHOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C(C1=O)N(C3=CC=CC=C32)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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